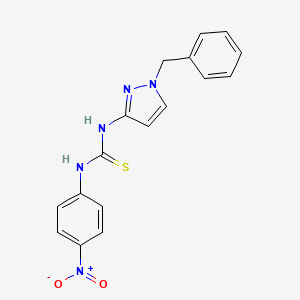![molecular formula C18H28N2O3S B4113618 N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113618.png)
N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide, commonly known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use as a pain reliever. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mécanisme D'action
SNC80 acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects. Unlike traditional opioid drugs, SNC80 has a high affinity for this receptor and is highly selective, meaning it binds to it more specifically than other compounds. This selectivity may contribute to its reduced side effect profile.
Biochemical and Physiological Effects
SNC80 produces a range of physiological and biochemical effects, including pain relief, sedation, and respiratory depression. It also affects the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on mood and behavior. SNC80 has been shown to have a longer duration of action than traditional opioid drugs, which may make it a more effective pain reliever.
Avantages Et Limitations Des Expériences En Laboratoire
SNC80 has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively stable and easy to synthesize. However, SNC80 may not be suitable for all types of experiments, as its effects may differ from those of other opioid drugs. Additionally, its potential for abuse and addiction may limit its use in some settings.
Orientations Futures
There are several potential future directions for research on SNC80. One area of interest is its potential use in treating chronic pain, which is a major public health problem. Researchers may also investigate its effects on addiction and withdrawal symptoms, as well as its potential for use in combination with other drugs. Additionally, further studies may be conducted to better understand the biochemical and physiological effects of SNC80, and to identify any potential side effects or limitations.
Applications De Recherche Scientifique
SNC80 has been the subject of numerous scientific studies, particularly in the field of pain management. It has been shown to have potent analgesic effects in animal models, with fewer side effects than traditional opioid drugs. SNC80 has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and behavior.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14(2)10-11-19-18(21)16-5-4-12-20(13-16)24(22,23)17-8-6-15(3)7-9-17/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDZIJOLLIBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4113538.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4113539.png)
![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)


![7-chloro-1-(3-chlorophenyl)-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113566.png)
![N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4113577.png)


![N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4113620.png)
![N-(2,3-dichlorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4113628.png)


![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)